molecular formula C15H18N2O3 B3930053 3-(cyclopropylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-(cyclopropylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B3930053
M. Wt: 274.31 g/mol
InChI Key: QPMKMEGMRHAONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclopropylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CP-544, 417, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs known as pyrrolidinediones, which are known to have various pharmacological properties. CP-544, 417 has been shown to have a wide range of effects on the central nervous system and has been studied for its potential use in treating a variety of neurological disorders.

Mechanism of Action

3-(cyclopropylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, 417 works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have a wide range of effects on the central nervous system, including increased alertness, improved cognitive function, and improved mood.
Biochemical and Physiological Effects:
This compound, 417 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound, 417 can improve cognitive function, increase alertness, and improve mood. It has also been shown to have potential applications in treating neurological disorders such as Parkinson's disease and ADHD.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(cyclopropylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, 417 in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine on the central nervous system. However, one of the limitations of using this compound, 417 in lab experiments is its potential for side effects. Studies have shown that this compound, 417 can have a wide range of effects on the central nervous system, and care must be taken when using this compound in lab experiments.

Future Directions

There are many potential future directions for research on 3-(cyclopropylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, 417. One area of research is the potential use of this compound in treating neurological disorders such as Parkinson's disease and ADHD. Another area of research is the development of new compounds based on the structure of this compound, 417 that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the effects of this compound, 417 on the central nervous system and to identify any potential side effects.

Scientific Research Applications

3-(cyclopropylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, 417 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its effects on the central nervous system. Studies have shown that this compound, 417 has a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This has led to investigations into the potential use of this compound, 417 in treating neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

3-(cyclopropylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-20-12-7-5-11(6-8-12)17-14(18)9-13(15(17)19)16-10-3-4-10/h5-8,10,13,16H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKMEGMRHAONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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